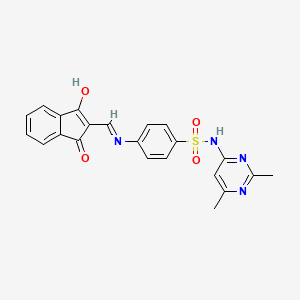

2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

説明

Chemical Identity: The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione (CAS: 1024128-19-5) is a sulfonamide derivative with a molecular formula of C22H18N4O4S and a molar mass of 434.47 g/mol . It features a 2,6-dimethylpyrimidin-4-yl group linked via a sulfonamide bridge to a phenyl ring, which is further substituted with a methylene-amino group connected to an indane-1,3-dione moiety. This structure combines aromaticity, hydrogen-bonding capability (from sulfonamide and pyrimidine), and a planar indane-dione system, which may influence its physicochemical and biological properties.

特性

IUPAC Name |

N-(2,6-dimethylpyrimidin-4-yl)-4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-13-11-20(25-14(2)24-13)26-31(29,30)16-9-7-15(8-10-16)23-12-19-21(27)17-5-3-4-6-18(17)22(19)28/h3-12,27H,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCAVESZECJGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione, with the CAS number 1024128-19-5 and a molecular formula of C22H18N4O4S, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features several key functional groups:

- Pyrimidine ring : Contributes to the compound's interaction with biological targets.

- Sulfonamide group : Known for its antibacterial properties.

- Indane-1,3-dione moiety : Implicated in various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown potent antibacterial and antifungal activities against various strains. Although specific data on this compound is limited, the presence of the sulfonamide group suggests potential efficacy against bacterial infections.

Anticancer Properties

Studies on related compounds have demonstrated anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis. The indane moiety is particularly noted for its role in cancer therapy. In vitro assays could be conducted to evaluate the specific cytotoxic effects of this compound on cancer cell lines.

Anticonvulsant Activity

Similar compounds have been evaluated for their anticonvulsant properties. For example, a study involving pharmacophoric hybrids indicated promising results in seizure models. The incorporation of a pyrimidine ring has been associated with improved blood-brain barrier penetration, enhancing the potential for central nervous system activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the pyrimidine ring : Modifications can enhance or reduce activity.

- Positioning of functional groups : The arrangement affects binding affinity to biological targets.

A comparative analysis with structurally related compounds can provide insights into which modifications yield improved efficacy.

Case Studies

- Antibacterial Evaluation : A series of synthesized compounds similar to 2-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione were tested against bacterial strains. Results indicated that modifications to the sulfonamide group significantly influenced potency.

- Anticancer Screening : In vitro studies conducted on derivatives showed varied cytotoxic effects depending on structural variations. Compounds with enhanced lipophilicity demonstrated better cell permeability and antiproliferative effects in cancer cell lines.

Research Findings Summary Table

| Activity Type | Compound | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Sulfonamide derivatives | Potent against bacteria | Inhibition of bacterial growth |

| Anticancer | Indane derivatives | Variable effectiveness | Induction of apoptosis; inhibition of proliferation |

| Anticonvulsant | Pyrimidine derivatives | Promising | GABA-mediated action; blood-brain barrier penetration |

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences :

Heterocyclic Core: The primary compound uses a 2,6-dimethylpyrimidine group, which is bulkier and more electron-rich than the pyridine or unsubstituted pyrimidine in the analogs. This substitution likely enhances hydrophobic interactions and steric effects in biological targets .

Linker and Pharmacophore: The primary compound employs a methylene-amino linker between the sulfonamide-phenyl group and the indane-1,3-dione, creating a conjugated system that may improve planarity and π-π stacking. In contrast, the analogs use a flexible pentanamide chain connected to an isoindolinone ring, which introduces rotational freedom but reduces rigidity . Indane-1,3-dione vs. isoindolinone: The former has a fused bicyclic structure with two ketone groups, enabling redox activity, while isoindolinone is a lactam with a single ketone, altering electronic properties and hydrogen-bonding capacity .

Solubility and Stability :

- The pyridine analog exhibits moderate solubility (58.59 mg/mL at 83°C), likely due to the polar pyridine and sulfonamide groups. The primary compound’s solubility is unreported but may be lower due to its hydrophobic dimethylpyrimidine and rigid indane-dione system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。